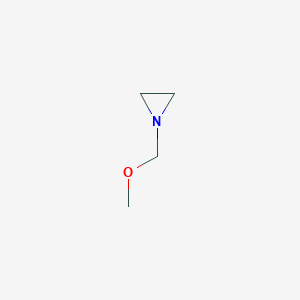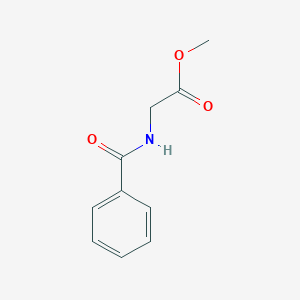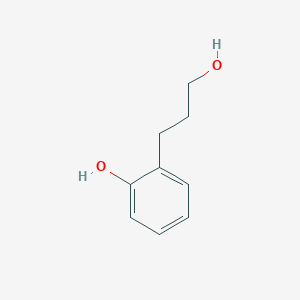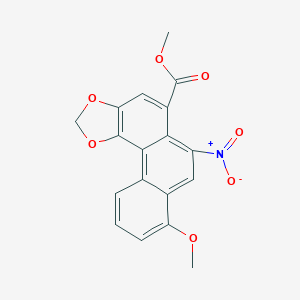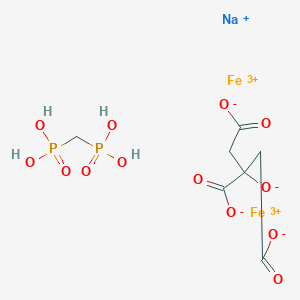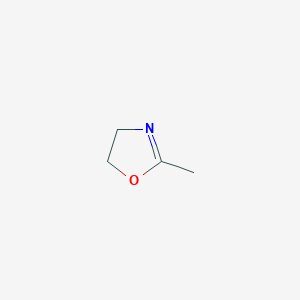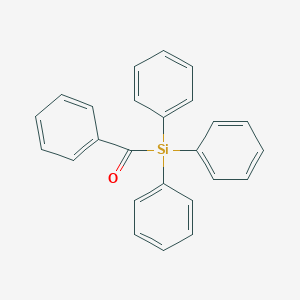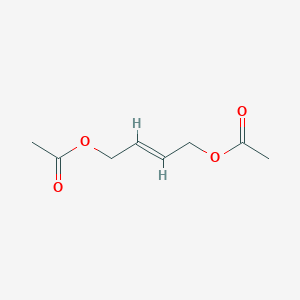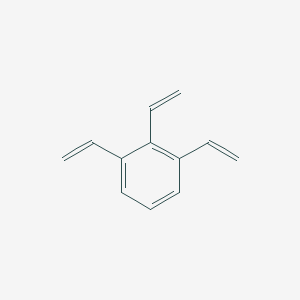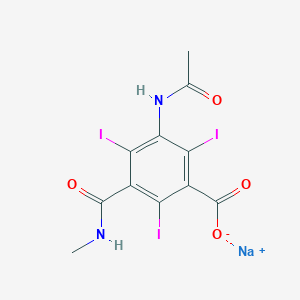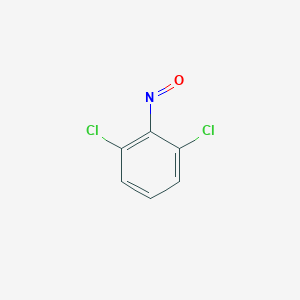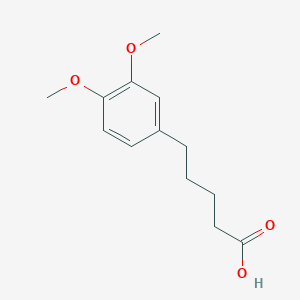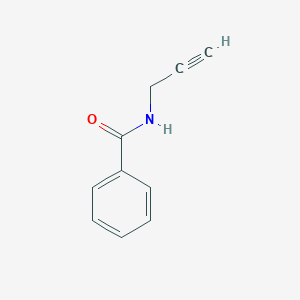
Benzamide, N-2-propynyl-
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including N-2-propynyl- analogs, typically involves multi-component reactions or efficient green chemistry approaches. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives have been synthesized using isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing a simple reaction workup and easy product separation (M. Sabbaghan & Zinatossadat Hossaini, 2012). Moreover, methods for synthesizing N-(1-amino-2,2-dichloroethyl)benzamides have been reported, highlighting efficient procedures for obtaining compounds of interest as intermediates for further chemical synthesis (A. Guirado et al., 2002).
Molecular Structure Analysis
The crystal structure and molecular analysis of benzamide derivatives, including N-2-propynyl- analogs, often utilize X-ray diffraction and computational methods. For example, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has provided insights into the optimized molecular structure, vibrational frequencies, and chemical shifts using DFT calculations, confirming the strong agreement between computed and experimental values (S. Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including N-2-propynyl-, involves various reactions, such as electrophilic cyclization, which has been used to construct cyclic imidates, revealing the potential for creating complex heterocycles under metal-free conditions (S. Mehta et al., 2012). Additionally, palladium-catalyzed annulations have been developed for synthesizing phenanthridinones from N-substituted-N-(2-halophenyl)formamides, demonstrating an efficient method for forming new C-C bonds (Yuan-Liang Yang et al., 2014).
Physical Properties Analysis
The physical properties of benzamide derivatives, including crystallinity, melting points, and solubility, play a crucial role in their application. Studies involving crystal structure determination and Hirshfeld surface analysis provide insights into the molecular interactions and packing within the crystals, which are essential for understanding the material's physical characteristics (A. Saeed et al., 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with various reagents, are fundamental for their utilization in synthesis and pharmaceutical applications. Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, for example, has explored their solid-state properties and hydrogen bonding interactions, providing valuable information on their behavior in different environments (E. A. Younes et al., 2020).
Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Activities
- Scientific Field: Biochemistry
- Summary of Application: Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application: The benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzamide compounds have been synthesized and analyzed for their antimicrobial activity .
- Methods of Application: 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare the benzamide compounds. The structures of the new compounds were established based on elemental analysis and spectral (IR, 1H NMR, and Mass spectra) studies .
- Results: The synthesized compounds presented differing degrees of antimicrobial activity against the investigated strains of bacteria and fungi .
Weed Control
- Scientific Field: Weed Science
- Summary of Application: Pronamide, a benzamide derivative, has been used for weed control .
- Methods of Application: Pronamide was applied to the seed zone of oat and the rhizome zone of quackgrass .
- Results: Pronamide was found to be most phytotoxic to oat when placed in the seed zone and to quackgrass when placed in the rhizome zone .
Benzoxazole Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: Benzamide derivatives have been used as precursors in the synthesis of benzoxazoles .
- Methods of Application: Benzamide derivatives are combined with 2-aminophenol and other reagents under specific reaction conditions to synthesize benzoxazoles .
- Results: The synthesized benzoxazoles have been used in various fields, including medicinal chemistry, due to their broad substrate scope and functionalization possibilities .
Natural Alkaloid
- Scientific Field: Phytochemistry
- Summary of Application: Benzamide is a natural alkaloid found in the herbs of Berberis pruinosa .
- Methods of Application: The extraction and isolation of benzamide from Berberis pruinosa involve various chromatographic techniques .
- Results: The isolated benzamide has potential applications in medicinal chemistry due to its biological activities .
Safety And Hazards
Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Direcciones Futuras
Benzamides, including “Benzamide, N-2-propynyl-”, continue to be a subject of research due to their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and polymer chemistry. Future research may focus on discovering new synthetic methods, exploring their biological activities, and developing new applications .
Propiedades
IUPAC Name |
N-prop-2-ynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISAVFRFTWMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163367 | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-2-propynyl- | |
CAS RN |
1464-98-8 | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



